

SR 142948: A Comparative Guide to its Selectivity for Neurotensin Receptors

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Compound of Interest

Compound Name: SR 142948

Cat. No.: B031177

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **SR 142948**'s performance against other neurotensin receptor ligands, supported by experimental data. The information is intended to assist researchers in evaluating **SR 142948** for their studies.

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of **SR 142948** and other key neurotensin receptor ligands. **SR 142948** demonstrates a high affinity for both NTS1 and NTS2 receptors.

Compound	Receptor Subtype	Assay Type	Cell Line/Tissue	Value	Units
SR 142948	hNTS1	Competition Binding (IC50)	h-NTR1-CHO cells	1.19	nM
NTS1	Competition Binding (IC50)	HT-29 cells	0.32	nM	
NTS (mixed)	Competition Binding (IC50)	Adult rat brain	3.96	nM	
NTS1	Functional (IC50)	HT-29 cells	3.9	nM	
NTS1	Binding Affinity (Kd)	Rat brain	6.8	nM	
NTS2	Binding Affinity (Kd)	Rat brain	4.8	nM	
SR 48692	NTS1	Competition Binding (IC50)	HT-29 cells	15.3	nM
NTS1	Competition Binding (IC50)	N1E115 cells	20.4	nM	
NTS1	Apparent Affinity (Ke)	-	36	nM	
NTS (mixed)	Competition Binding (IC50)	Adult rat brain	82.0	nM	
Neurotensin	NTS1	Binding Affinity (Ki)	-	0.1 - 0.4	nM

NTS2	Binding Affinity (Ki)	-	2 - 5	nM	
Neurotensin(8-13)	NTS1	Binding Affinity (Ki)	-	Sub-nanomolar	-
Levocabastine	NTS2	Competition Binding (IC50)	Rat brain	7	nM

Experimental Protocols

Radioligand Competition Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

Materials:

- Cell Membranes: Membranes prepared from cells or tissues endogenously expressing or transfected with neurotensin receptors (e.g., h-NTR1-CHO cells, HT-29 cells, or rat brain tissue).
- Radioligand: A high-affinity radiolabeled neurotensin receptor ligand (e.g., [125 I-Tyr 3]-neurotensin or [3 H]SR 48692).
- Test Compound: **SR 142948** or other comparator compounds.
- Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl $_2$, 0.1% BSA, pH 7.4.
- Wash Buffer: Typically 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
- Scintillation Counter: For quantifying radioactivity.

Procedure:

- **Reaction Setup:** In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
- **Incubation:** Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.
- **Termination:** Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- **Quantification:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined by non-linear regression analysis. The K_i (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the ability of a compound to antagonize the Gq-protein signaling pathway activated by neurotensin, which leads to the production of inositol phosphates.

Materials:

- **Cell Line:** A cell line expressing the neurotensin receptor of interest and coupled to the Gq pathway (e.g., HT-29 cells).
- **Neurotensin (Agonist):** To stimulate the receptor.
- **Test Compound (Antagonist):** **SR 142948** or other comparators.
- **Assay Buffer:** Appropriate cell culture medium or buffer.
- **Lithium Chloride (LiCl):** To inhibit the degradation of inositol monophosphate.

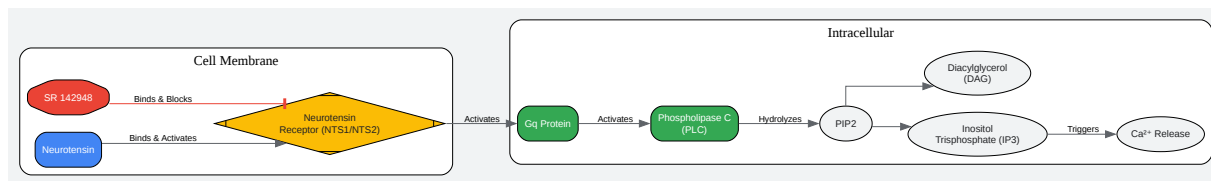
- IP1 Assay Kit: Commercially available kits (e.g., HTRF-based) for the detection of IP1.
- Plate Reader: A plate reader compatible with the detection technology of the assay kit (e.g., HTRF reader).

Procedure:

- Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow.
- Pre-incubation with Antagonist: Add varying concentrations of the test compound to the cells and incubate for a defined period.
- Stimulation with Agonist: Add a fixed concentration of neurotensin (typically the EC80 concentration) to stimulate the receptors in the presence of LiCl.
- Incubation: Incubate the plate to allow for the accumulation of IP1.
- Cell Lysis and Detection: Lyse the cells and add the detection reagents from the IP1 assay kit according to the manufacturer's instructions.
- Readout: Measure the signal (e.g., HTRF ratio) using a compatible plate reader.
- Data Analysis: Plot the response (e.g., IP1 accumulation) against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is determined using non-linear regression.

Visualizations

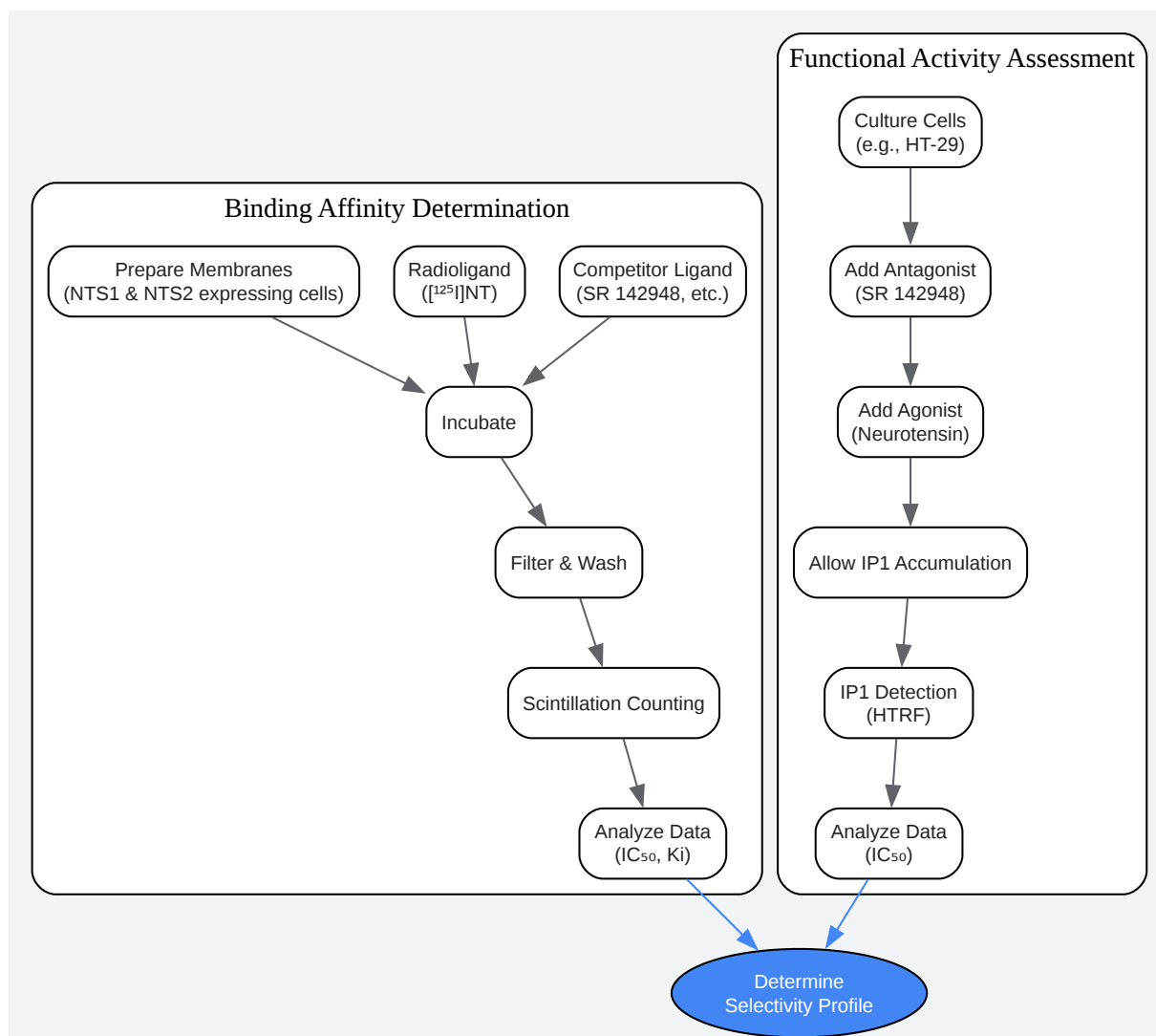
Neurotensin Signaling Pathway



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Caption: Neurotensin signaling pathway and the antagonistic action of **SR 142948**.

Experimental Workflow for Receptor Selectivity



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Caption: Workflow for determining the selectivity of **SR 142948** for neurotensin receptors.

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